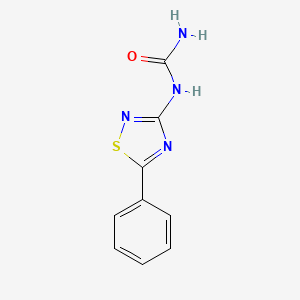
5-Methyl-2-(prop-2-en-1-yl)-1-benzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(prop-2-en-1-yl)-1-benzothiophene is an organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(prop-2-en-1-yl)-1-benzothiophene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available benzothiophene.
Alkylation: The benzothiophene undergoes alkylation using methyl iodide in the presence of a strong base like sodium hydride to introduce the methyl group at the 5-position.
Allylation: The next step involves the introduction of the prop-2-en-1-yl group. This is achieved through a palladium-catalyzed allylation reaction using allyl bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and reagents are often recycled to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2-(prop-2-en-1-yl)-1-benzothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced alkenes, alcohols.
Substitution: Halogenated benzothiophenes, nitrobenzothiophenes, sulfonated benzothiophenes.
Applications De Recherche Scientifique
5-Methyl-2-(prop-2-en-1-yl)-1-benzothiophene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-(prop-2-en-1-yl)-1-benzothiophene depends on its specific application:
Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways.
Pharmaceutical Applications: It may act as an inhibitor or modulator of specific molecular targets, such as enzymes or receptors involved in disease pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbenzothiophene: Lacks the prop-2-en-1-yl group, making it less versatile in certain applications.
5-Ethyl-2-(prop-2-en-1-yl)-1-benzothiophene: Similar structure but with an ethyl group instead of a methyl group, which can affect its reactivity and properties.
2-(Prop-2-en-1-yl)-1-benzothiophene: Lacks the methyl group, which may influence its chemical behavior and applications.
Uniqueness
5-Methyl-2-(prop-2-en-1-yl)-1-benzothiophene is unique due to the presence of both the methyl and prop-2-en-1-yl groups
Propriétés
Numéro CAS |
89816-55-7 |
|---|---|
Formule moléculaire |
C12H12S |
Poids moléculaire |
188.29 g/mol |
Nom IUPAC |
5-methyl-2-prop-2-enyl-1-benzothiophene |
InChI |
InChI=1S/C12H12S/c1-3-4-11-8-10-7-9(2)5-6-12(10)13-11/h3,5-8H,1,4H2,2H3 |
Clé InChI |
MYJNBNHUJPOMFS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)SC(=C2)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


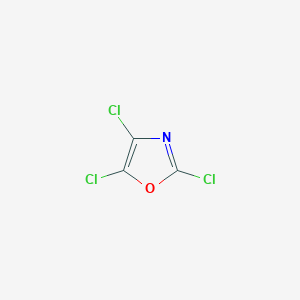
![1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one](/img/structure/B14400690.png)
![N,N,N',N'-Tetraethyl-P-[4-(ethylamino)phenyl]phosphonic diamide](/img/structure/B14400697.png)
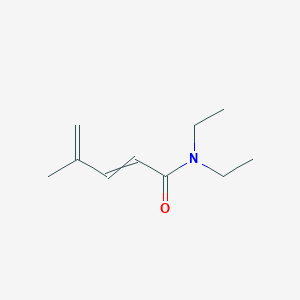
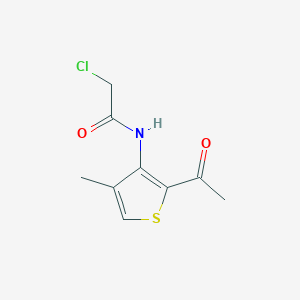

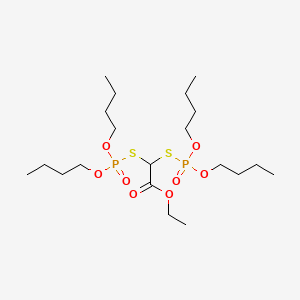
![2-[Azidobis(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitroethane](/img/structure/B14400720.png)
![4,4'-Disulfanediylbis[6-(methanesulfonyl)-2-methylpyrimidine]](/img/structure/B14400721.png)

![4-[(1-Benzothiophen-3-yl)methoxy]-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B14400729.png)
![6-(3-Methoxypropyl)-6,8,8-trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14400730.png)
![2-{[(Methylsulfanyl)methoxy]methyl}thiophene](/img/structure/B14400734.png)
